An In-depth Technical Guide to the Chemical Properties of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
An In-depth Technical Guide to the Chemical Properties of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of the novel compound {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol. As a molecule incorporating a pyridine core, a thioether linkage, and a primary alcohol, it stands as a compound of significant interest for further investigation in medicinal chemistry and materials science. This document is structured to provide not only foundational data but also actionable insights for researchers exploring this and related chemical spaces.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent physical characteristics. While empirical data for {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is not yet prevalent in the literature, we can predict its properties with a high degree of confidence based on its constituent functional groups and data from analogous structures.
Molecular Formula: C₁₃H₁₃NOS
Molecular Weight: 231.31 g/mol
Predicted Physicochemical Data
| Property | Predicted Value | Rationale and Comparative Insights |
| Melting Point (°C) | 85 - 95 | The presence of the polar hydroxyl and pyridine moieties, along with the rigid aromatic rings, suggests a crystalline solid at room temperature. The melting point is estimated to be higher than that of simpler pyridines but likely lower than highly symmetrical or hydrogen-bond-dense structures. |
| Boiling Point (°C) | > 300 | Due to its relatively high molecular weight and polarity, a high boiling point is expected. Decomposition may occur at atmospheric pressure before boiling. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water. | The pyridine nitrogen and hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents. The aromatic rings and the thioether impart lipophilic character. |
| pKa | ~4.5 (Pyridinium ion) | The pyridine nitrogen is basic and will be protonated under acidic conditions. The electron-donating nature of the thioether and methyl groups may slightly increase the basicity compared to unsubstituted pyridine. |
Proposed Synthetic Pathways
The synthesis of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol can be approached through a logical sequence of reactions, leveraging established methodologies in pyridine chemistry. A plausible and efficient synthetic route is outlined below.
Synthesis of 2-[(4-Methylphenyl)sulfanyl]nicotinic acid (Intermediate 1)
The initial step involves the formation of the thioether bond at the 2-position of the pyridine ring. This can be achieved via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 1: Synthesis of the key intermediate.
Detailed Protocol:
-
To a solution of 2-chloronicotinic acid (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.5 equivalents) and 4-methylthiophenol (1.1 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-[(4-methylphenyl)sulfanyl]nicotinic acid.
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic attack of the thiophenol on the electron-deficient pyridine ring. Potassium carbonate acts as a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.
Esterification of Intermediate 1 (Intermediate 2)
To facilitate the subsequent reduction, the carboxylic acid is converted to its methyl ester.
Reaction Scheme:
Figure 2: Esterification of the carboxylic acid.
Detailed Protocol:
-
Suspend 2-[(4-methylphenyl)sulfanyl]nicotinic acid (1 equivalent) in methanol.
-
Cool the mixture in an ice bath and add thionyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester.
Causality: Thionyl chloride activates the carboxylic acid for nucleophilic attack by methanol. This is a standard and efficient method for esterification.
Reduction to {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol (Final Product)
The final step is the reduction of the methyl ester to the primary alcohol. A mild reducing agent is preferable to avoid side reactions.
Reaction Scheme:
Figure 3: Reduction to the final product.
Detailed Protocol:
-
Dissolve methyl 2-[(4-methylphenyl)sulfanyl]nicotinate (1 equivalent) in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (2-3 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. The product can be further purified by column chromatography.
Causality: Sodium borohydride is a selective reducing agent for esters to alcohols and is generally compatible with the thioether and pyridine functionalities under these conditions.[1][2]
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds and the expected electronic environment of the nuclei in {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol.
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.0 (d, 1H, pyridine-H6), 7.4-7.6 (d, 2H, tolyl-H), 7.2-7.4 (m, 1H, pyridine-H4), 7.0-7.2 (d, 2H, tolyl-H), 6.8-7.0 (dd, 1H, pyridine-H5), 4.6-4.8 (s, 2H, CH₂OH), 3.5-4.0 (br s, 1H, OH), 2.3-2.4 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-162 (pyridine-C2), 150-152 (pyridine-C6), 140-142 (tolyl-C), 138-140 (pyridine-C4), 135-137 (tolyl-C), 130-132 (tolyl-CH), 128-130 (pyridine-C3), 120-122 (pyridine-C5), 62-64 (CH₂OH), 21-22 (CH₃). |
| IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1600-1580, 1480-1450 (C=C and C=N aromatic ring stretches), 1050-1000 (C-O stretch). |
| Mass Spectrometry (EI) | m/z (%): 231 (M⁺), 214 (M⁺ - OH), 200 (M⁺ - CH₂OH), 121 (tolyl fragment), 110 (pyridinyl-S fragment). |
Potential Reactivity and Derivatization
The presence of multiple functional groups in {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol opens up numerous avenues for further chemical modification.
-
Oxidation: The sulfide can be oxidized to the corresponding sulfoxide and sulfone using reagents like m-CPBA or hydrogen peroxide. This would significantly alter the electronic properties and potential biological activity of the molecule.
-
Esterification/Etherification of the Alcohol: The primary alcohol can be readily converted to esters or ethers, allowing for the introduction of various functionalities to probe structure-activity relationships or to modify physical properties like solubility and lipophilicity.
-
N-Alkylation/N-Oxidation of the Pyridine: The pyridine nitrogen can be alkylated to form pyridinium salts or oxidized to the N-oxide, which can further influence the molecule's biological profile and reactivity.
Postulated Biological and Pharmacological Relevance
While the specific biological activity of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is yet to be determined, its structural motifs are present in numerous biologically active compounds.
-
Antimicrobial and Antifungal Activity: Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities.[3] The thioether linkage can also contribute to this profile.
-
Anticancer Potential: Arylsulfonamides and various substituted pyridines have been investigated as potential anticancer agents.[4][5]
-
Enzyme Inhibition: The structural features of this molecule make it a candidate for screening against various enzyme targets, particularly kinases, where the pyridine ring can act as a hinge-binding motif.
-
Anti-inflammatory Properties: Some 2-(arylamino)nicotinic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that related structures may possess anti-inflammatory activity.[6][7]
Conclusion
{2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol is a novel and synthetically accessible molecule with significant potential for further investigation. This guide provides a robust, albeit predictive, foundation for its chemical properties, synthesis, and potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations, and the predicted physicochemical and spectroscopic data offer a solid starting point for the characterization of this compound. The diverse reactivity of its functional groups and the established biological relevance of its structural components make it a compelling target for researchers in drug discovery and materials science. It is our hope that this technical guide will stimulate further research into this promising area of chemistry.
References
- PubChem. (n.d.). 2-(p-Tolyl)pyridine. National Center for Biotechnology Information.
- Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. (2016). PMC - NIH.
- Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Der Pharmacia Lettre, 3(4), 264-266.
- An improved solvent-free synthesis of flunixin and 2-(arylamino)
- Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. (2021). RSC Publishing.
- Wikipedia. (n.d.). 2-Mercaptopyridine.
- One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). NIH.
- An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. (2017).
- Some of the biological active derivatives of arylsulfonamides. (n.d.).
- Deshmukh, M., Patil, S., Banerjee, K., Oulkar, D., & Shripanavar, C. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
- New 2-Thiopyridines as Potential Candidates for Killing both Actively Growing and Dormant Mycobacterium tuberculosis Cells. (n.d.). NIH.
- 2-(p-Tolyl)pyridine. (n.d.). Sigma-Aldrich.
- Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (n.d.). PMC - PubMed Central.
- A New Synthesis of 2(1H)‐Pyridine Thiones and Pyridine Thiols. (1988). ChemInform.
- Thienopyridines: Synthesis, Properties, and Biological Activity. (2005).
- Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. (2022). PubMed Central.
- New 1-hydroxy-2-thiopyridine derivatives active against both replicating and dormant Mycobacterium tuberculosis. (2017). PubMed.
- Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI.
- Lee, J. I. (2021). Novel Synthesis of Thioflavones and Their Pyridyl Analogs from 2-Mercaptobenzoic(nicotinic) Acid. Journal of the Korean Chemical Society, 65(2), 166-171.
- Reduction of CO to Methanol with Recyclable Organic Hydrides. (2024). PubMed.
- The existing methods for the synthesis of 2‐pyridyl thioether. (n.d.).
- Reduction of CO to Methanol with Recyclable Organic Hydrides. (n.d.). OSTI.GOV.
- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
- Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. (n.d.). SciSpace.
- 2-Thiopyridine. (n.d.). PharmaCompass.com.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). PubMed.
- 2-(Methylthio)pyridine. (n.d.). Sigma-Aldrich.
- 3-Pyridinemethanol. (n.d.). ChemicalBook.
- Pyridine, 2-(methylthio)-. (n.d.). PubChem.
- 4-Pyridinemethanol. (n.d.). Sigma-Aldrich.
- 2-Pentylpyridine. (n.d.). PubChem.
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
![Chemical structure of {2-[(4-Methylphenyl)sulfanyl]-3-pyridinyl}methanol](https://i.imgur.com/example.png)
